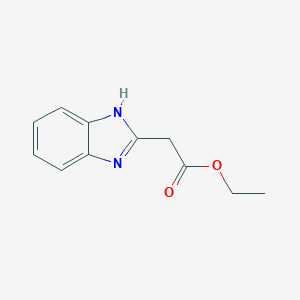

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVPWPDLKUQDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308702 | |

| Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14741-71-0 | |

| Record name | 14741-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a fused heterocyclic system of benzene and imidazole, is a privileged pharmacophore in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to adeptly interact with a multitude of biological targets, including enzymes and receptors.[3] This versatility has led to the development of numerous FDA-approved drugs containing this moiety, such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole.[2]

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, the subject of this guide, serves as a key building block and intermediate in the synthesis of more complex, biologically active molecules. Its structure combines the benzimidazole nucleus with a reactive ethyl acetate side chain at the C2 position, providing a versatile handle for chemical modification. Understanding the fundamental properties of this compound is therefore critical for researchers in drug discovery and synthetic organic chemistry aiming to leverage its potential in creating novel therapeutic agents.[4] This guide offers a comprehensive overview of its synthesis, physicochemical characteristics, spectral signature, reactivity, and biological context.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and identifiers.

IUPAC Name: ethyl 2-(1H-benzimidazol-2-yl)acetate Synonyms: Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester CAS Number: 14741-71-0

The molecule consists of a benzimidazole ring system where the C2 carbon is linked to a methylene group, which is in turn connected to an ethyl ester functionality. The presence of the N-H proton on the imidazole ring allows for tautomerism and potential for N-alkylation reactions.

Caption: Chemical structure of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties is essential for experimental design, including solubility tests, reaction setup, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[5] |

| Molecular Weight | 204.22 g/mol | PubChem[5] |

| Physical Form | Solid | Sigma-Aldrich |

| CAS Number | 14741-71-0 | PubChem[5] |

| XLogP3 (Lipophilicity) | 1.9 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Storage Temperature | Room Temperature (sealed, dry) | Sigma-Aldrich |

Synthesis Methodology

The construction of the benzimidazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and direct route is the Phillips-Ladenburg synthesis , which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6][7][8] For (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, this typically involves the reaction of o-phenylenediamine with a malonic acid derivative.

Causality in Synthesis Design: The choice of a malonic ester derivative (like diethyl malonate) as the C2-synthon is strategic. It provides the necessary two-carbon chain (acetic acid moiety) pre-functionalized as an ester. The reaction proceeds via an initial nucleophilic attack of one amino group onto an ester carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. Heating is required to drive the dehydration and cyclization steps.[9]

Caption: General workflow for the Phillips-Ladenburg synthesis of the target compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes a common and efficient method for preparing the title compound.

Objective: To synthesize (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester via the condensation of o-phenylenediamine and diethyl malonate.

Materials & Equipment:

-

o-Phenylenediamine (1.0 eq)

-

Diethyl malonate (1.5 eq)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Beaker, Buchner funnel, filter paper

-

Ethanol (for recrystallization)

-

TLC plates (Silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and diethyl malonate (1.5 eq). The use of a slight excess of diethyl malonate helps to drive the reaction to completion.

-

Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath to 180-200°C. Maintain this temperature with stirring for 3-4 hours.[10] The reaction is typically performed neat (without solvent), as the excess diethyl malonate can act as the reaction medium.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the o-phenylenediamine spot indicates the reaction is nearing completion.

-

Work-up: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the mixture cools, the product will often begin to solidify.

-

Isolation: Pour the cooled reaction mixture into a beaker of cold water or ice to precipitate the crude product. Stir vigorously to break up any clumps.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold water to remove any residual starting materials or byproducts.

-

Purification: The most common method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to yield the final product.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Spectroscopic Characterization

Spectroscopic analysis is crucial for verifying the structure of the synthesized compound. The following data are predicted based on the known structure and typical chemical shifts for benzimidazole and ethyl ester moieties.[11]

| Spectroscopic Data | Predicted Chemical Shifts / Features |

| ¹H NMR (DMSO-d₆) | δ ~12.4 (s, 1H, NH ), δ 7.5-7.6 (m, 2H, Ar-H ), δ 7.1-7.2 (m, 2H, Ar-H ), δ 4.15 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃), δ 3.9 (s, 2H, -CH₂ -CO), δ 1.2 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ ) |

| ¹³C NMR (DMSO-d₆) | δ ~170 (C=O), δ ~151 (N-C -N), δ ~140 (Ar-C ), δ ~122 (Ar-C H), δ ~115 (Ar-C H), δ ~61 (-O-C H₂-), δ ~35 (-C H₂-CO), δ ~14 (-C H₃) |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, broad), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1620 (C=N stretch), ~1450 (C=C aromatic stretch) |

| Mass Spec (ESI-MS) | m/z 205.097 [M+H]⁺, 227.079 [M+Na]⁺ |

Rationale for Spectral Assignments:

-

¹H NMR: The N-H proton is typically broad and downfield. The aromatic protons on the benzene ring appear as two multiplets due to symmetry. The ethyl group shows a characteristic quartet and triplet pattern. The methylene bridge (-CH₂-) between the ring and the ester carbonyl appears as a singlet.

-

¹³C NMR: The ester carbonyl carbon is the most downfield signal. The C2 carbon of the imidazole ring (N-C-N) is also significantly downfield. Other aromatic, methylene, and methyl carbons appear in their expected regions.

-

FT-IR: The key functional groups—N-H, C=O (ester), and aromatic C=C/C=N bonds—give rise to strong, characteristic absorption bands.

Reactivity and Applications in Drug Development

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a versatile intermediate due to its multiple reactive sites.[4][12]

Caption: Key reaction pathways for derivatizing the title compound.

-

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding carboxylic acid, (1H-Benzoimidazol-2-yl)acetic acid.[12] This acid is a common precursor for forming amide bonds with various amines, a key reaction in building drug candidates.

-

Aminolysis/Amide Formation: Direct reaction with amines can convert the ester into various amides. This is a fundamental strategy for creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Hydrazinolysis: Reaction with hydrazine hydrate readily converts the ester to the corresponding acetohydrazide.[13] This hydrazide is a valuable intermediate for synthesizing other heterocyclic systems like pyrazoles or triazoles.

-

N-Alkylation: The N-H proton of the imidazole ring is acidic and can be deprotonated with a base, allowing for alkylation at the N1 position. This modification is frequently used to modulate the physicochemical properties (e.g., solubility, lipophilicity) and biological activity of benzimidazole-based drugs.[14]

These derivatization pathways have been used to synthesize compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][15][16] The benzimidazole-2-acetic acid scaffold is a well-established starting point for inhibitors of various enzymes and protein-protein interactions.[4]

Safety and Handling

Based on aggregated GHS data, (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester should be handled with appropriate care.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

-

References

-

PubMed. (2011). [Research of imidazo[1,2-a]benzimidazole derivatives. XXX. Synthesis and properties of (imidazo[1,2-a]benzimidazolyl-2)acetic acid derivatives]. Bioorganicheskaia khimiia, 37(6), 836–843. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]

-

ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Available from: [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Available from: [Link]

-

The Royal Society of Chemistry. (2007). Supporting Information. Available from: [Link]

-

Elsevier. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health (NIH). (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Applied Chemical Engineering. (2023). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Available from: [Link]

-

Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available from: [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]

-

American Chemical Society. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Available from: [Link]

-

ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]

-

ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available from: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Available from: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available from: [Link]

-

National Institutes of Health (NIH). (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][13]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

Chemical Methodologies. (2023). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]

-

PubChem. (n.d.). ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Supramolecular catalysis. Available from: [Link]

-

National Institutes of Health (NIH). (2010). Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2010). (PDF) Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. Available from: [Link]

Sources

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate | C11H13N3O2 | CID 10082151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. [Research of imidazo[1,2-a]benzimidazole derivatives. XXX. Synthesis and properties of (imidazo[1,2-a]benzimidazolyl-2)acetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ace.as-pub.com [ace.as-pub.com]

A Technical Guide to Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Structure, Synthesis, and Applications

Abstract

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a fused bicyclic benzimidazole core linked to a reactive ethyl acetate moiety, offers a unique scaffold for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth technical examination of the compound's chemical structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven protocol for its synthesis via the Phillips-Ladenburg condensation, complete with a mechanistic explanation and workflow diagrams. Furthermore, this document explores the compound's critical role as a key intermediate in the development of novel therapeutic agents, particularly in oncology. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged pharmacophore in drug discovery. This structural motif is isosteric to naturally occurring purine bases, allowing it to interact favorably with a wide range of biological macromolecules. Consequently, benzimidazole derivatives are at the core of numerous FDA-approved drugs, exhibiting activities as diverse as anthelmintic (albendazole), antiulcer (omeprazole), and antihypertensive (candesartan).

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate (herein referred to as EBIA) serves as a foundational precursor for elaborating upon this core structure. The ester functionality and the adjacent active methylene group provide reactive handles for a variety of chemical transformations, enabling the construction of novel heterocyclic systems with significant therapeutic potential[1]. This guide will deconstruct EBIA from its fundamental properties to its practical synthesis and application, providing the necessary insights for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The molecular architecture of EBIA consists of a planar benzimidazole ring system connected at the C2 position to an ethyl acetate group via a methylene (-CH₂-) bridge. The imidazole portion of the ring contains two nitrogen atoms, one of which (N1) typically bears a proton in the neutral state, capable of participating in hydrogen bonding[2].

Chemical Structure Diagram

Caption: Chemical structure of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.

Physicochemical and Computed Properties

The key properties of EBIA are summarized below. This data is essential for selecting appropriate solvents, reaction conditions, and analytical methods.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(1H-benzimidazol-2-yl)acetate | PubChem[3] |

| CAS Number | 14741-71-0 | PubChem[3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[3] |

| Molecular Weight | 204.22 g/mol | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| XLogP3 | 1.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Storage Temperature | Room Temperature, Sealed in Dry | Sigma-Aldrich[3] |

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic analysis is critical for confirming the identity and purity of EBIA post-synthesis. The following data represents the expected spectral characteristics based on its structure and analysis of analogous compounds.

| Technique | Expected Characteristics | Interpretation |

| ¹H NMR | δ 1.2-1.3 ppm (t, 3H): -O-CH₂-CH₃ δ 3.9-4.0 ppm (s, 2H): -CH₂ -COO-δ 4.1-4.2 ppm (q, 2H): -O-CH₂ -CH₃δ 7.2-7.3 ppm (m, 2H): Aromatic Hδ 7.5-7.6 ppm (m, 2H): Aromatic Hδ 12.0-12.5 ppm (br s, 1H): NH | The ethyl group shows a characteristic triplet and quartet. The methylene bridge protons are a singlet. Aromatic protons appear as complex multiplets. The acidic N-H proton is a broad singlet, often far downfield. |

| ¹³C NMR | δ ~14 ppm: -CH₂-C H₃δ ~35 ppm: -C H₂-COO-δ ~61 ppm: -O-C H₂-CH₃δ ~110-125 ppm: Aromatic C-Hδ ~135-145 ppm: Aromatic C (quaternary)δ ~150 ppm: N-C =Nδ ~170 ppm: C =O (Ester) | Each unique carbon environment is resolved. The ester carbonyl is the most deshielded carbon. The C2 carbon of the imidazole ring also appears significantly downfield. |

| FT-IR (cm⁻¹) | ~3400-3200 (broad): N-H stretch~3050: Aromatic C-H stretch~2980: Aliphatic C-H stretch~1735: C=O stretch (ester)~1620: C=N stretch~1250: C-O stretch (ester) | The broad N-H absorption is indicative of hydrogen bonding. The strong carbonyl peak around 1735 cm⁻¹ is a key diagnostic feature of the ester group. |

| Mass Spec. | [M+H]⁺ = 205.09 | The molecular ion peak in ESI-MS corresponds to the molecular weight (204.22) plus a proton. |

Synthesis and Reaction Mechanism

The most reliable and common method for synthesizing the benzimidazole core of EBIA is the Phillips-Ladenburg condensation . This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under heating, typically with acid catalysis or at high temperatures to drive off water[4][5]. For EBIA, diethyl malonate is a suitable C2 source.

Experimental Protocol: Synthesis of EBIA

-

Trustworthiness Statement: This protocol is designed to be self-validating. Successful synthesis is confirmed by characterization (TLC, melting point, NMR) of the final product against known standards. Purity is achieved through recrystallization.

-

Reactant Charging: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add o-phenylenediamine (10.8 g, 0.1 mol).

-

Reagent Addition: Add diethyl malonate (16.0 g, 0.1 mol).

-

Causality Insight: Diethyl malonate serves as the source for the C2 carbon and the attached ethyl acetate side chain. Using a 1:1 molar ratio is crucial for maximizing yield and minimizing side products.

-

-

Reaction Condition: Heat the reaction mixture in an oil bath to 180-200 °C. Maintain this temperature for 3-4 hours.

-

Causality Insight: High temperature is required to overcome the activation energy for the initial nucleophilic attack and to drive the subsequent cyclization and dehydration steps, which eliminate water and ethanol as byproducts. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup & Neutralization: Cool the reaction mixture to room temperature. The mixture will solidify. Add 50 mL of 10% aqueous sodium carbonate solution slowly with stirring.

-

Causality Insight: The basic wash neutralizes any unreacted acidic species and helps to precipitate the crude product, which is typically insoluble in aqueous base.

-

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 30 mL) to remove any inorganic salts.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying & Characterization: Filter the purified crystals and dry them under vacuum. Determine the yield and confirm the structure and purity using ¹H NMR, FT-IR, and melting point analysis.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of EBIA.

Reaction Mechanism

The Phillips-Ladenburg reaction proceeds through an initial nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Caption: Mechanism of the Phillips-Ladenburg condensation for EBIA synthesis.

Applications in Research and Drug Development

EBIA is rarely the final product but rather a crucial intermediate. Its value lies in the reactivity of the methylene group and the ester, which allows for the synthesis of a wide variety of heterocyclic derivatives.

A key application is its use as a precursor for compounds with potential antitumor activities . Research has shown that EBIA can be subjected to a series of heterocyclization reactions to generate novel pyrazole, thiophene, and coumarin derivatives that incorporate the benzimidazole moiety. These resulting molecules have been evaluated for their efficacy against various cancer cell lines, demonstrating the utility of EBIA as a starting point for creating libraries of bioactive compounds for screening[1].

The general strategy involves using the active methylene group of EBIA as a nucleophile or as a component in condensation reactions. For example, reaction with reagents like elemental sulfur and malononitrile can lead to the formation of thiophene rings fused or linked to the benzimidazole core, a process known as the Gewald thiophene synthesis[1].

Conclusion

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a compound of significant strategic importance in synthetic organic and medicinal chemistry. Its straightforward synthesis via the robust Phillips-Ladenburg condensation, combined with its versatile reactivity, makes it an accessible and valuable platform for developing novel heterocyclic compounds. A thorough understanding of its structure, properties, and spectroscopic characteristics, as outlined in this guide, is fundamental for any researcher aiming to leverage the potent biological potential of the benzimidazole scaffold. Future applications will undoubtedly continue to exploit EBIA as a cornerstone for building the next generation of complex, biologically active molecules.

References

-

PubChem. ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 541. [Link]

-

Uddin, G., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

-

Rahman, S. M. A., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Patel, M., et al. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Indian Journal of Heterocyclic Chemistry, 23, 125-128. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate | C11H12N2O2 | CID 308071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. connectjournals.com [connectjournals.com]

An In-Depth Technical Guide to (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester: Synthesis, Characterization, and Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, a key heterocyclic building block in medicinal chemistry. With the CAS Number 14741-71-0, this compound serves as a versatile scaffold for the synthesis of novel derivatives with significant therapeutic potential, particularly in oncology. This document details a robust synthesis protocol, thorough characterization methodologies, and an exploration of its role as a precursor to anticancer agents. We delve into the mechanistic underpinnings of benzimidazole-induced apoptosis, providing field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide spectrum of pharmacological activities.[1][2][3] This privileged scaffold, a fusion of benzene and imidazole rings, is structurally analogous to endogenous purines, enabling it to interact with a multitude of biological targets with high affinity.[4] The inherent versatility of the benzimidazole nucleus has led to the development of numerous clinically significant drugs with antimicrobial, antiviral, antihypertensive, and notably, anticancer properties.[1][2][3]

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a pivotal intermediate, offering a reactive handle for the synthesis of a diverse library of compounds. Its ethyl acetate moiety at the 2-position provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in the quest for more potent and selective therapeutic agents.[5] This guide will focus on the synthesis, characterization, and potential applications of this compound, with a particular emphasis on its utility in the development of novel anticancer therapeutics that target apoptotic pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is fundamental for its effective use in synthesis and biological assays.

| Property | Value | Reference |

| CAS Number | 14741-71-0 | |

| Molecular Formula | C₁₁H₁₂N₂O₂ | |

| Molecular Weight | 204.23 g/mol | |

| Appearance | Solid | |

| Melting Point | 128.5-129.5 °C | |

| Boiling Point | 408.3±28.0 °C (Predicted) | |

| Synonyms | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, Ethyl 1H-benzimidazol-2-ylacetate |

Synthesis and Purification

The synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is most commonly achieved through the Phillips condensation reaction, a reliable method for the formation of the benzimidazole ring system.[1][2] This involves the condensation of an o-phenylenediamine with a dicarboxylic acid derivative, in this case, diethyl malonate.

Synthesis Protocol: Phillips Condensation

This protocol details the synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester from o-phenylenediamine and diethyl malonate.

Materials:

-

o-Phenylenediamine

-

Diethyl malonate

-

Dilute Hydrochloric Acid (4N HCl) (or other suitable acid catalyst)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add diethyl malonate (1.1 equivalents) followed by the dropwise addition of 4N hydrochloric acid. The acid acts as a catalyst to facilitate the condensation and subsequent cyclization.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Synthesis workflow for (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester.

Purification

Purification of the crude product is critical to obtain a compound of high purity suitable for subsequent reactions and biological testing. A two-step purification process involving recrystallization followed by column chromatography is recommended.

Protocol 1: Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Protocol 2: Column Chromatography

-

Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 7:3 v/v).

-

Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a lower polarity mixture and gradually increasing the polarity.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester.[6]

Spectroscopic Characterization

The identity and purity of the synthesized (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester must be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.52 (s, 1H, NH), 7.56-7.72 (m, 4H, Ar-H), 4.37 (q, J = 7.1 Hz, 2H, OCH₂), 1.35 (t, J = 7.1 Hz, 3H, CH₃).[7]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 165.52 (C=O), 149.42 (C=N), 140.0 (Ar-C), 134.7 (Ar-C), 123.5 (Ar-CH), 113.5 (Ar-CH), 61.65 (OCH₂), 14.61 (CH₃).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

FTIR (KBr, cm⁻¹): 3400 (N-H stretch), 2960 (C-H stretch), 1731 (C=O ester stretch), 1600 (C=C aromatic stretch), 1280 (C-N stretch).[8]

Application in Anticancer Drug Discovery

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential anticancer activity.[5] Research has shown that derivatives of this compound, such as pyrazole and thiophene adducts, exhibit significant cytotoxic effects against various cancer cell lines.

Rationale for Anticancer Activity

The anticancer activity of benzimidazole derivatives stems from their ability to interfere with multiple cellular processes crucial for cancer cell proliferation and survival. These mechanisms include:

-

Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][9] This is often achieved through the intrinsic pathway, which involves the mitochondria.

-

Inhibition of Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is a key regulator of the intrinsic apoptotic pathway.[2][3][10] Benzimidazole derivatives have been designed to act as Bcl-2 inhibitors, thereby promoting the release of pro-apoptotic factors from the mitochondria.[2][3][10]

-

Activation of Caspases: The release of pro-apoptotic factors triggers a cascade of caspase activation, leading to the execution of apoptosis.[11]

In Vitro Anticancer Activity of a Derivative

As an example of the potential of this scaffold, a study on a pyrazole derivative synthesized from (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester demonstrated significant growth inhibition against a panel of human cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM)[1] |

| MCF-7 | Breast Adenocarcinoma | 0.85 |

| NCI-H460 | Non-Small Cell Lung Cancer | 1.23 |

| SF-268 | CNS Cancer | 0.98 |

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Proposed Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

The following diagram illustrates a plausible mechanism by which a derivative of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester could induce apoptosis in cancer cells.

Caption: Proposed mechanism of apoptosis induction by a benzimidazole derivative.

Experimental Protocols for Biological Evaluation

To assess the anticancer potential of novel derivatives of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, a standardized in vitro screening protocol is essential.

NCI-60 Human Tumor Cell Line Screen

This protocol is based on the methodology employed by the National Cancer Institute (NCI) for the screening of potential anticancer agents.

Objective: To determine the growth inhibitory effects of a test compound against a panel of 60 human cancer cell lines representing various cancer types.

Methodology:

-

Cell Culture: Maintain the NCI-60 cell lines in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentrations.

-

Cell Plating: Inoculate cells into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the growth characteristics of each cell line.

-

Compound Addition: After a 24-hour incubation period, add the test compound at five 10-fold dilutions to the wells.

-

Incubation: Incubate the plates for an additional 48 hours.

-

Cell Viability Assay: Fix the cells with trichloroacetic acid and stain with sulforhodamine B (SRB).

-

Data Analysis: Read the absorbance at 515 nm and calculate the GI₅₀ value for each cell line.

Conclusion

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis, versatile reactivity, and the proven therapeutic potential of its derivatives make it a valuable tool in the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its synthesis, characterization, and application as a precursor to potential anticancer agents. The detailed protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- Al-Issa, S. A. (2013). Synthesis and biological evaluation of some new benzimidazole derivatives. Arabian Journal of Chemistry, 6(3), 267-273.

- Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 164-181.

- Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzimidazole and its derivatives: A review on their biological activities. Journal of Chemical and Pharmaceutical Research, 9(5), 133-146.

-

PubChem. (n.d.). Ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. (n.d.). (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID ETHYL ESTER. Retrieved from [Link]

- Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.

- Ladenburg, A. (1875). Ueber die Synthese der Imidazole. Berichte der deutschen chemischen Gesellschaft, 8(1), 677-679.

- Abdel-Rahman, A. A. H., Abdel-Meguid, A. A., & El-Sawy, E. R. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 539-552.

- Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2013). A review on chemistry and pharmacology of benzimidazole derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1341-1353.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). Pharmaceuticals, 16(7), 969.

- Kurt, M., Yurdakul, Ş., & Çınar, M. (2009). Theoretical studies of molecular structure and vibrational spectra of 2-ethyl-1H-benzo d imidazole. Journal of Molecular Structure: THEOCHEM, 907(1-3), 59-64.

- Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 539-552.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester molecular weight

An In-depth Technical Guide to (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole, is present in numerous clinically significant drugs, including the proton-pump inhibitor omeprazole and the antihypertensive telmisartan.[1] (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, a key derivative, serves as a highly versatile starting material and building block for the synthesis of more complex, biologically active molecules. Its unique structure, featuring a reactive methylene group, an ester functional group, and the benzimidazole core, provides multiple avenues for chemical modification.

This guide offers a comprehensive technical overview of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides validated protocols for its synthesis and purification, explores its chemical reactivity, and discusses its applications as a precursor in the development of novel therapeutic agents.

Physicochemical Properties and Molecular Structure

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a stable, solid organic compound at room temperature. Its core identity is defined by a molecular formula of C₁₁H₁₂N₂O₂ and a precise molecular weight that is fundamental for all quantitative experimental work.[3][4]

Core Data Summary

A summary of the essential physicochemical and identifying information for the compound is presented below.

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | PubChem[3] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[3] |

| IUPAC Name | ethyl 2-(1H-benzimidazol-2-yl)acetate | PubChem[3] |

| CAS Number | 14741-71-0 | Sigma-Aldrich, PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥98% (Typical Commercial Grade) | Sigma-Aldrich, SCBT[4] |

Spectroscopic Characterization

Structural elucidation and purity confirmation rely on standard spectroscopic techniques. The expected spectral features are critical for researchers to verify the successful synthesis and integrity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methylene bridge protons, and multiplets for the four aromatic protons on the benzene ring. The N-H proton of the imidazole ring will typically appear as a broad singlet.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the carbonyl carbon of the ester, the aliphatic carbons of the ethyl group and methylene bridge, and the aromatic carbons of the benzimidazole core.[5]

-

FT-IR Spectroscopy: Key infrared absorption bands will confirm the presence of functional groups: a strong C=O stretching vibration for the ester, N-H stretching for the imidazole, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching within the heterocyclic ring system.[6]

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound, aiding in its definitive identification.

Synthesis and Purification Workflow

The most common and efficient synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester involves the Phillips-Ladenburg condensation reaction. This method relies on the cyclocondensation of o-phenylenediamine with a suitable dicarbonyl compound, in this case, a derivative of malonic acid.

Synthesis Reaction Pathway

The logical flow for the synthesis is outlined below, starting from commercially available reagents and proceeding through the key condensation and workup steps.

Caption: Synthesis workflow for (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The success of each step is confirmed by observable outcomes (e.g., precipitation, dissolution) before proceeding to the next.

Materials:

-

o-Phenylenediamine

-

Diethyl malonate

-

4M Hydrochloric acid (HCl) in dioxane or concentrated HCl

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Reagent Addition: To the stirred solution, add diethyl malonate (1.1 equivalents). A slight exotherm may be observed.

-

Catalysis and Reflux: Add a catalytic amount of 4M HCl. The causality here is that the acid protonates the carbonyl oxygen of the malonate, making it more electrophilic and facilitating the nucleophilic attack by the amine groups of the o-phenylenediamine. Heat the mixture to reflux and maintain for 4-6 hours.[7]

-

Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase such as ethyl acetate/hexane. The disappearance of the o-phenylenediamine spot indicates the reaction is nearing completion.

-

Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice-cold water. Then, carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until effervescence ceases and the pH is ~7-8. The crude product should precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and then with a small amount of cold ethanol to remove highly soluble impurities.

-

Purification: The key to obtaining a high-purity product is recrystallization.[1] Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and then hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Drying and Characterization: Dry the final product under vacuum. Confirm its identity and purity using melting point analysis and the spectroscopic methods described in Section 1.2.

Chemical Reactivity and Derivatization Potential

The title compound is a valuable scaffold precisely because it possesses multiple reactive sites that can be selectively targeted for further molecular elaboration. Understanding this reactivity is crucial for its use in drug discovery campaigns.

Key Reactive Sites

Caption: Key reactive sites for derivatization of the title compound.

-

Site 1 (Imidazole N-H): The acidic proton on the imidazole nitrogen can be removed by a base, allowing for N-alkylation or N-acylation reactions. This is a common strategy to introduce diverse substituents and modulate the compound's pharmacokinetic properties.[7]

-

Site 2 (Ester Group): The ethyl ester is susceptible to nucleophilic attack. It can be easily hydrolyzed under basic conditions to form the corresponding carboxylic acid, (1H-Benzoimidazol-2-yl)-acetic acid.[7][8] This acid can then be coupled with various amines to form amides, significantly expanding the accessible chemical space. The ester can also be directly converted to hydrazides by reacting with hydrazine hydrate.[9]

-

Site 3 (Active Methylene): The methylene bridge is flanked by the electron-withdrawing benzimidazole ring and the ester group, making its protons acidic. This "active methylene" group can participate in base-catalyzed condensation reactions, such as the Knoevenagel condensation with aldehydes, to form new carbon-carbon bonds.[7]

Applications in Research and Drug Development

The primary value of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester lies in its role as a precursor for compounds with potential therapeutic benefits. The benzimidazole core is associated with a wide spectrum of biological activities.

Scaffold for Bioactive Agents

Derivatives synthesized from this starting material have been investigated for a range of pharmacological effects:

-

Antimicrobial Agents: The benzimidazole nucleus is a common feature in antimicrobial compounds. Novel derivatives have shown activity against various bacterial and fungal strains.[2][5] For instance, benzimidazole-thiazinone derivatives have demonstrated inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[5]

-

Anti-inflammatory Activity: By modifying the core structure, researchers have developed compounds with significant anti-inflammatory properties, often evaluated using models like carrageenan-induced paw edema in rats.[1]

-

Anticancer Agents: The structural versatility of the benzimidazole scaffold allows for the design of molecules that can interfere with cancer cell proliferation. Numerous benzimidazole-based compounds have been screened against various cancer cell lines, showing promising cytotoxic activity.[10]

Case Study: Synthesis of Acetohydrazide Derivatives

A prime example of its utility is the synthesis of acetohydrazide derivatives, which are themselves versatile intermediates.

Protocol: Synthesis of (1H-Benzoimidazol-2-yl)-acetohydrazide

-

Reaction: Dissolve (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester (1 equivalent) in ethanol.

-

Nucleophilic Substitution: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux for 8-12 hours. The hydrazine nucleophilically attacks the ester carbonyl, displacing ethanol and forming the more stable hydrazide.

-

Isolation: Cool the reaction mixture. The product, being less soluble, will often precipitate. It can be collected by filtration and recrystallized to high purity.

This resulting acetohydrazide can be further reacted with aldehydes, ketones, or isocyanates to generate a large library of diverse chemical entities for high-throughput screening in drug discovery programs.[9]

Safety and Handling

As a laboratory chemical, (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3][11]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[14]

Conclusion

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. With a well-defined molecular weight of 204.22 g/mol and a rich, predictable reactivity, it provides a reliable and versatile platform for constructing novel molecular architectures.[3] Its straightforward synthesis and the multiple reactive handles it possesses empower researchers to systematically explore chemical space in the quest for new therapeutic agents. This guide has provided the core technical knowledge—from fundamental properties and synthesis to reactivity and application—necessary for its effective and safe utilization in a modern research environment.

References

-

PubChem. (n.d.). ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2024). A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC. Retrieved from [Link]

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Retrieved from [Link]

-

Panda, S. S., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Russian Journal of General Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Retrieved from [Link]

-

ChemBK. (n.d.). 1H-Benzimidazole-2-acetic acid, 1-methyl-α-oxo-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, P. S. N., & Reddy, P. P. (1987). Alkylation studies-on (1H-benzimidazol-2-yl)-acetic acid derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

-

Al-Ostath, A. I., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI. Retrieved from [Link]

-

Copeland, R. A. B., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Retrieved from [Link]

-

Hussain, A., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Retrieved from [Link]

-

Georganics. (n.d.). (1H-Benzimidazol-2-yl)acetic acid. Retrieved from [Link]

Sources

- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate | C11H12N2O2 | CID 308071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. (1H-BENZOIMIDAZOL-2-YL)-ACETIC ACID | 13570-08-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. (1H-Benzimidazol-2-yl)acetic acid - High purity | EN [georganics.sk]

- 12. fishersci.ca [fishersci.ca]

- 13. trc-corp.com [trc-corp.com]

- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]

An In-depth Technical Guide to Ethyl 2-(1H-benzimidazol-2-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-(1H-benzimidazol-2-yl)acetate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, detailed characterization, and its versatile applications as a scaffold for the development of novel therapeutic agents. This document is designed to be a practical resource, offering not just procedural details but also the scientific rationale behind the methodologies.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 2-(1H-benzimidazol-2-yl)acetate .[1] It is also commonly referred to by various synonyms, including (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester and ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate.

Key Identifiers:

-

CAS Number: 14741-71-0

-

Molecular Formula: C₁₁H₁₂N₂O₂

-

Molecular Weight: 204.23 g/mol [1]

The molecular structure consists of a benzimidazole core, where a benzene ring is fused to an imidazole ring. An ethyl acetate group is attached to the C2 position of the imidazole ring.

Figure 1: Structure of ethyl 2-(1H-benzimidazol-2-yl)acetate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Melting Point | 128.5-129.5 °C | |

| Boiling Point (Predicted) | 408.3±28.0 °C | |

| Density (Predicted) | 1.242±0.06 g/cm³ | |

| pKa (Predicted) | 11.47±0.10 | |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1] |

Synthesis Methodology: The Phillips-Ladenburg Condensation

The most established and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[2][3] For the synthesis of ethyl 2-(1H-benzimidazol-2-yl)acetate, diethyl malonate serves as the carboxylic acid derivative.

The reaction proceeds via the initial acylation of one of the amino groups of o-phenylenediamine by diethyl malonate. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the stable aromatic benzimidazole ring.

Figure 2: Synthetic workflow for ethyl 2-(1H-benzimidazol-2-yl)acetate.

Experimental Protocol

This protocol is based on established procedures for the condensation of o-phenylenediamines with dicarbonyl compounds.[4]

Materials:

-

o-Phenylenediamine

-

Diethyl malonate

-

4N Hydrochloric acid

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in 4N hydrochloric acid.

-

To this solution, add an equimolar amount of diethyl malonate.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure ethyl 2-(1H-benzimidazol-2-yl)acetate.

Spectroscopic Characterization

While a complete, publicly available, peer-reviewed dataset for the target compound is elusive, the following are the expected spectroscopic characteristics based on the analysis of closely related benzimidazole derivatives.[5][6][7]

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.2-7.8 ppm. The methylene protons of the acetate group would likely appear as a singlet around δ 3.8-4.2 ppm. The ethyl group will exhibit a quartet for the -CH₂- protons around δ 4.1-4.3 ppm and a triplet for the -CH₃ protons around δ 1.2-1.4 ppm. The N-H proton of the imidazole ring will appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons of the benzimidazole ring between δ 110-150 ppm. The carbonyl carbon of the ester will be observed significantly downfield, typically around δ 165-170 ppm. The methylene carbon of the acetate group is expected around δ 35-40 ppm, while the carbons of the ethyl group will appear at approximately δ 60-62 ppm (-CH₂-) and δ 13-15 ppm (-CH₃).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching in the region of 3200-3400 cm⁻¹, aromatic C-H stretching around 3000-3100 cm⁻¹, and C=O stretching of the ester group at approximately 1730-1750 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.23 g/mol ).

Applications in Drug Discovery and Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[8] Ethyl 2-(1H-benzimidazol-2-yl)acetate serves as a versatile starting material for the synthesis of a wide array of derivatives with significant therapeutic potential, particularly in oncology.[9][10]

Kinase Inhibitors in Cancer Therapy

A significant number of benzimidazole derivatives function as kinase inhibitors, which are crucial in cancer treatment as they can block the signaling pathways that promote cell proliferation and survival.[11] For instance, derivatives of benzimidazole have been developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, which are often mutated and hyperactivated in various cancers.[12] The simultaneous inhibition of multiple kinases is an emerging strategy to overcome drug resistance.[11]

Figure 3: Mechanism of action of benzimidazole-based kinase inhibitors.

Induction of Apoptosis and Cell Cycle Arrest

Derivatives synthesized from ethyl 2-(1H-benzimidazol-2-yl)acetate have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10][12] These compounds can modulate the levels of key regulatory proteins, such as increasing the expression of pro-apoptotic proteins (e.g., Bax) and caspases, while decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2).[12] Furthermore, they can halt the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[10]

Epigenetic Modulation

Emerging research has highlighted the role of benzimidazole derivatives as modulators of epigenetic targets, such as histone deacetylases (HDACs).[8] HDAC inhibitors are a promising class of anticancer agents as they can alter the chromatin structure, making the DNA more accessible to DNA-damaging agents and reactivating tumor suppressor genes.[8]

Conclusion

Ethyl 2-(1H-benzimidazol-2-yl)acetate is a cornerstone molecule for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. Its straightforward synthesis via the Phillips-Ladenburg condensation makes it an accessible and valuable tool for medicinal chemists. The benzimidazole scaffold it provides is central to the development of novel therapeutics, particularly in the field of oncology, where its derivatives have demonstrated efficacy as kinase inhibitors, inducers of apoptosis, and epigenetic modulators. This guide serves as a foundational resource for researchers aiming to leverage the chemical versatility of ethyl 2-(1H-benzimidazol-2-yl)acetate in the pursuit of innovative drug discovery.

References

-

National Center for Biotechnology Information. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

National Center for Biotechnology Information. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. [Link]

-

National Center for Biotechnology Information. Benzimidazole derivatives as kinase inhibitors. [Link]

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

-

ResearchGate. The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. [Link]

-

Revues Scientifiques Marocaines. STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. [Link]

-

National Center for Biotechnology Information. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. [Link]

-

MDPI. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

IUCr Journals. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. [Link]

-

Natural Volatiles and Essential Oils. Potential Anticancer Agents From Benzimidazole Derivatives. [Link]

-

FDA Global Substance Registration System. ETHYL 2-(5-(4-METHYLPIPERAZINYL)BENZIMIDAZOL-2-YL)ACETATE. [Link]

-

Revues Scientifiques Marocaines. View of STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1,5-BENZODIAZEPINE-2,4. [Link]

-

National Center for Biotechnology Information. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate. [Link]

-

National Center for Biotechnology Information. Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. [Link]

-

ResearchGate. study of the condensation of o-phenylenediamines with malonic acid under acidic medium: mechanistic aspects and tautomerism of 1,5-benzodiazepine-2,4- diones. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]

-

RSC Medicinal Chemistry. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. [Link]

-

National Center for Biotechnology Information. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

-

The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

National Center for Biotechnology Information. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. [Link]

-

ScienceOpen. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. [Link]

Sources

- 1. Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | 14741-71-0 [sigmaaldrich.com]

- 2. adichemistry.com [adichemistry.com]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. nveo.org [nveo.org]

- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of benzimidazole compounds

An In-depth Technical Guide to the Discovery and History of Benzimidazole Compounds

Abstract

The benzimidazole scaffold, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, stands as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of a multitude of blockbuster drugs. This technical guide provides a comprehensive exploration of the benzimidazole core, tracing its journey from its initial synthesis in the 19th century to its current status as a cornerstone of modern pharmacotherapy. We will delve into the foundational synthetic methodologies, the key scientific breakthroughs that unveiled its therapeutic potential, and the mechanistic principles underlying the action of major drug classes. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.

The Genesis of a Scaffold: Discovery and Foundational Synthesis

The story of benzimidazole begins in the late 19th century, a period of fervent discovery in organic chemistry.

First Synthesis: The Hoebrecker Method (1872)

The first documented synthesis of a benzimidazole derivative was reported by Hoebrecker in 1872.[1] This initial method involved the ring-closure reaction of a benzene-1,2-diamine derivative.[1] Specifically, Hoebrecker achieved the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide.[2] While historically significant, this multi-step process laid the groundwork for more direct and efficient synthetic routes.

The Phillips-Ladenburg Synthesis: A Practical Revolution (1928)

The most impactful and enduring method for benzimidazole synthesis was developed through the work of M. A. Phillips. This approach, often referred to as the Phillips-Ladenburg reaction, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[2][3] The elegance of this method lies in its simplicity, versatility, and general applicability, allowing for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring by simply changing the carboxylic acid component.

Causality in Experimental Design: The use of a strong acid (like 4N HCl or polyphosphoric acid) is critical. It serves two primary functions: first, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Second, it facilitates the final dehydration step, driving the reaction towards the formation of the stable aromatic benzimidazole ring. Heating is required to overcome the activation energy for both the initial amide formation and the subsequent intramolecular cyclization and dehydration steps.

Figure 1: General workflow of the Phillips-Ladenburg benzimidazole synthesis.

Experimental Protocol: Phillips Synthesis of 2-Methylbenzimidazole

This protocol provides a self-validating system for synthesizing a simple benzimidazole derivative.

-

Objective: To synthesize 2-methylbenzimidazole from o-phenylenediamine and acetic acid.

-

Materials:

-

o-Phenylenediamine (10.8 g, 0.1 mol)

-

Glacial Acetic Acid (6.0 mL, 0.105 mol)

-

4M Hydrochloric Acid (40 mL)

-

10% Sodium Hydroxide Solution

-

Deionized Water

-

Ethanol

-

-

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine and 4M HCl.

-

Reagent Addition: Slowly add glacial acetic acid to the mixture.

-